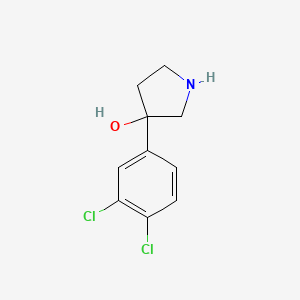

3-(3,4-dichlorophenyl)-3-Pyrrolidinol

Description

Contextualization within Pyrrolidinol Scaffolds in Medicinal Chemistry

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing a nitrogen atom, and it is a fundamental structural motif in a vast number of natural products and synthetic drugs. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes. nih.gov This stereochemical complexity makes the pyrrolidine scaffold a versatile tool in drug design, enabling the exploration of chemical space in three dimensions. nih.gov

The introduction of a hydroxyl group to create a pyrrolidinol adds a key functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. Pyrrolidinol derivatives have been investigated for a wide array of therapeutic applications, including as anticonvulsants, antimicrobials, and agents targeting the central nervous system. mdpi.comekb.eg

Rationale for Academic Investigation of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol

The rationale for the academic investigation of this compound stems from the established biological significance of both the pyrrolidinol core and the 3,4-dichlorophenyl substituent. The dichlorophenyl group is a common feature in many biologically active molecules, often enhancing potency and influencing pharmacokinetic properties. For instance, compounds bearing this moiety have shown activity as sigma receptor ligands and anticonvulsants. mdpi.comnih.gov

The combination of the pyrrolidinol scaffold with the 3,4-dichlorophenyl group at the 3-position presents a unique chemical entity with the potential for novel biological activities. Structure-activity relationship (SAR) studies of related compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact biological efficacy. researchgate.net Therefore, the specific substitution pattern of this compound warrants investigation to elucidate its potential pharmacological profile.

Overview of Current Research Trajectories for this compound

While specific research trajectories for this compound are not yet well-defined in the public domain, the known activities of structurally similar compounds suggest several promising avenues of investigation.

Central Nervous System (CNS) Applications: Given that various 3-phenylpyrrolidine (B1306270) derivatives exhibit activity at CNS targets, including sigma receptors and as anticonvulsants, a primary research trajectory would be to evaluate this compound for similar properties. mdpi.comnih.gov The 3,4-dichloro substitution pattern is present in molecules with known CNS activity, making this a logical starting point.

Antimicrobial Activity: The pyrrolidine scaffold is a component of many antimicrobial agents. ekb.eg Investigating the potential of this compound against a panel of bacterial and fungal strains could uncover novel anti-infective properties.

Enzyme Inhibition: The specific stereochemistry and electronic properties of this compound may lend itself to inhibiting particular enzymes. Screening against various enzyme families could reveal unexpected and valuable biological activities.

The synthesis of this compound and its subsequent biological evaluation are critical next steps to validate these potential research directions and to unlock the full potential of this intriguing molecule in chemical biology and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2 |

InChI Key |

VTDDGZREKRAICG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC(=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl 3 Pyrrolidinol

Established and Novel Synthetic Routes to the Pyrrolidinol Core

The synthesis of the 3-aryl-3-pyrrolidinol scaffold, a key structural motif in various biologically active molecules, has been approached through several strategic pathways. These routes often begin from commercially available starting materials and involve key cyclization and functional group manipulation steps to construct the pyrrolidinol core.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a robust framework for constructing complex molecules like 3-(3,4-dichlorophenyl)-3-Pyrrolidinol from simpler, readily available precursors. youtube.comnih.gov These strategies often involve a sequence of reliable and well-understood reactions, allowing for the controlled assembly of the target molecule. mit.edu A common approach involves the initial synthesis of a substituted pyrrolidone, which can then be further functionalized. For instance, 4,4-disubstituted-3-oxopyrrolidones serve as versatile intermediates that can be converted into 3-hydroxypyrrolidones. chemrxiv.org

One documented pathway begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) to produce a suitable ketone precursor. google.com This intermediate can then undergo reactions to introduce the nitrogen-containing ring. An alternative involves the addition of a Grignard reagent to 3,4-dichlorobenzonitrile. google.com Subsequent steps typically involve the formation of the pyrrolidine (B122466) ring through cyclization reactions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is often essential to mask reactive functional groups during the synthesis, followed by a deprotection step, commonly achieved using agents like hydrochloric acid in toluene. mit.edugoogle.com

| Step | Reaction Type | Key Reagents/Intermediates | Purpose |

| 1 | Friedel-Crafts Acylation | 1,2-dichlorobenzene, Acylating agent | Forms the dichlorophenyl ketone backbone. google.com |

| 2 | Michael Addition | α,β-Unsaturated carbonyl compound | Introduces the carbon chain for the pyrrolidine ring. google.com |

| 3 | Cyclization | Amine source | Forms the pyrrolidine ring structure. chemrxiv.org |

| 4 | Reduction | Reducing agent (e.g., NaBH₄) | Converts a ketone to the hydroxyl group. mdpi.com |

| 5 | Deprotection (if used) | Acid (e.g., HCl) | Removes protecting groups like Boc to yield the final amine. google.com |

Stereoselective Synthesis Approaches for Chiral Centers

The tertiary alcohol at the C3 position of this compound represents a chiral center, making stereoselective synthesis a critical area of investigation for producing enantiomerically pure compounds. rsc.org Asymmetric synthesis strategies are employed to control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Approaches to achieve stereoselectivity include the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. nih.gov For example, syntheses can start from naturally occurring chiral molecules like proline or 4-hydroxyproline, which provide a pre-existing stereocenter that can direct the stereochemistry of subsequent reactions. mdpi.comresearchgate.net The reduction of a precursor ketone (a 3-pyrrolidinone) can be achieved using chiral reducing agents to favor the formation of one enantiomer of the alcohol over the other. Furthermore, diastereoselective approaches have been developed for synthesizing substituted 2-pyrrolidinones through intramolecular cascade processes of α-chiral aldimines, where the stereochemistry is controlled by factors such as α-alkoxy substitution and the nature of the reagents used. rsc.org

Functional Group Interconversions and Derivatization Strategies

Once the core this compound structure is synthesized, functional group interconversions (FGIs) and derivatization are key strategies for creating a library of related compounds. ub.eduvanderbilt.edufiveable.mescribd.comorganic-chemistry.org These modifications are essential for exploring how changes in the molecular structure affect its biological properties.

The primary functional groups available for modification are the secondary amine of the pyrrolidine ring and the tertiary hydroxyl group. The amine can be acylated, alkylated, or converted into various amides and sulfonamides. The hydroxyl group can be esterified, converted into an ether, or replaced with other functional groups through nucleophilic substitution reactions, often after conversion to a better leaving group like a mesylate or tosylate. vanderbilt.edufiveable.me

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are essential for its activity and to optimize its properties. epfl.chmdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the molecule's pharmacophore. nih.gov

Key modifications for SAR studies could include:

Variation of the Aryl Substituents: Replacing the 3,4-dichloro substitution pattern with other halogens (e.g., difluoro, dibromo) or with different electron-donating or electron-withdrawing groups to probe electronic and steric requirements in the binding pocket. nih.gov

Modification of the Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring to explore the spatial tolerance of the target protein.

Derivatization of the Amine: Synthesizing a series of N-alkyl, N-acyl, or N-aryl derivatives to understand the role of the nitrogen atom and its substituent in target engagement.

| Analogue Type | Modification Site | Example Modification | Purpose of Study |

| Aryl Analogue | Dichlorophenyl Ring | Replace Cl with F, Br, or CH₃ | Investigate the role of halogen size and electronic effects. nih.gov |

| N-Substituted Analogue | Pyrrolidine Nitrogen | Add methyl, ethyl, or benzyl (B1604629) groups | Determine steric and electronic tolerance at the nitrogen. mdpi.com |

| Hydroxyl Analogue | C3-Hydroxyl Group | Convert to O-methyl ether or acetate (B1210297) ester | Probe the importance of the hydroxyl as a hydrogen bond donor/acceptor. vanderbilt.edu |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency. unibo.itjddhs.com These principles can be applied to the synthesis of this compound. researchgate.net

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. wisdomlib.orgmdpi.com

Catalysis: Employing catalytic methods, including biocatalysis or the use of recyclable heterogeneous catalysts, to improve atom economy and avoid the use of stoichiometric reagents that generate significant waste. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave irradiation has been shown to be effective in synthesizing various nitrogen-containing heterocycles, often leading to cleaner reactions and higher yields. mdpi.com

Continuous Flow Processing: Implementing continuous flow chemistry can offer better control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate easier scale-up compared to traditional batch processing. mit.edusyrris.jp

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient. jddhs.com

An article on the "Molecular Mechanism of Action and Biological Target Elucidation of this compound" cannot be generated at this time.

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound this compound.

The user's request specified a detailed article outline, including sections on receptor binding, allosteric modulation, enzymatic activity, and intracellular signaling pathways. To populate these sections with scientifically accurate and thorough information, as well as the required data tables, specific experimental results from studies on this particular compound are necessary.

The searches conducted did not yield any publications containing the required data, such as receptor affinity and selectivity profiles, enzyme inhibition kinetics, or analyses of its effects on cellular signaling. While information on structurally similar compounds, such as other pyrrolidine derivatives or molecules containing a dichlorophenyl group, is available, the strict instructions to focus solely on this compound prevent the inclusion of such related, but distinct, information.

Therefore, without the foundational scientific data on this compound, it is not possible to construct an article that meets the user's requirements for detail, accuracy, and adherence to the provided outline. Further research and publication of experimental data on this specific compound would be required before a comprehensive article on its molecular mechanism of action and biological targets can be written.

Molecular Mechanism of Action and Biological Target Elucidation of 3 3,4 Dichlorophenyl 3 Pyrrolidinol

Intracellular Signaling Pathway Perturbations

Downstream Effector Modulation

For instance, some pyrrolidine (B122466) derivatives have been shown to act as inhibitors of enzymes such as kinases or as modulators of G-protein coupled receptors (GPCRs). nih.gov Inhibition of a specific kinase would prevent the phosphorylation of its substrate, thereby blocking the downstream signaling cascade. For example, if 3-(3,4-dichlorophenyl)-3-pyrrolidinol were to inhibit a MAP kinase, it could potentially lead to the downregulation of transcription factors involved in cell proliferation and inflammation.

Similarly, if the compound interacts with a GPCR, it could either activate or inhibit the receptor, leading to a cascade of intracellular events. This could involve changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), which in turn would affect the activity of protein kinases such as Protein Kinase A (PKA) or Protein Kinase C (PKC) and ultimately alter cellular function.

To illustrate the potential for downstream effector modulation by related compounds, the following table summarizes the effects of a hypothetical aryl-pyrrolidinol derivative on key signaling molecules.

| Downstream Effector | Change in Activity | Potential Cellular Outcome |

| MAP Kinase (e.g., ERK1/2) | Decreased Phosphorylation | Reduced Cell Proliferation |

| Protein Kinase A (PKA) | Increased Activity | Modulation of Metabolism |

| NF-κB | Decreased Nuclear Translocation | Anti-inflammatory Effects |

This table is illustrative and based on the activities of other small molecule inhibitors, not on specific data for this compound.

Transcriptional and Post-Translational Regulatory Effects

The modulation of downstream effectors by a compound like this compound would likely culminate in changes at the transcriptional and post-translational levels. nih.gov These regulatory effects are critical in determining the ultimate biological response to the compound.

Transcriptional Regulation:

By influencing signaling pathways that control the activity of transcription factors, this compound could alter the expression of specific genes. For example, if the compound inhibits the NF-κB pathway, it would prevent the transcription of pro-inflammatory cytokines and other inflammatory mediators. Gene expression profiling studies, such as microarray or RNA-sequencing, would be necessary to identify the specific genes that are up- or downregulated in response to treatment with this compound.

Post-Translational Regulation:

Post-translational modifications (PTMs) are crucial for regulating protein function, and small molecules can indirectly influence these modifications. nih.gov For instance, by inhibiting a particular kinase, this compound could prevent the phosphorylation of a target protein, thereby altering its activity, stability, or subcellular localization. Similarly, it could affect other PTMs such as ubiquitination, acetylation, or methylation by modulating the enzymes responsible for these modifications.

The following table provides hypothetical examples of the potential transcriptional and post-translational regulatory effects of an aryl-pyrrolidinol compound.

| Regulatory Effect | Specific Target | Consequence |

| Transcriptional | Decreased transcription of COX-2 gene | Reduced production of prostaglandins |

| Increased transcription of p21 gene | Cell cycle arrest | |

| Post-Translational | Decreased phosphorylation of Tau protein | Potential neuroprotective effect |

| Increased ubiquitination of a target protein | Enhanced degradation of the protein |

This table is for illustrative purposes and does not represent specific experimental data for this compound.

Identification of Primary and Secondary Biological Targets

A critical aspect of understanding the molecular mechanism of a compound is the identification of its direct (primary) and indirect (secondary) biological targets. Various experimental approaches can be employed for this purpose.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule. researchgate.net This method involves immobilizing the compound of interest, such as a derivative of this compound, onto a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins can be eluted and identified using mass spectrometry-based proteomic techniques.

Chemical proteomics approaches, a broader category that includes affinity chromatography, are instrumental in modern drug discovery for target deconvolution. These methods can provide a comprehensive profile of the proteins that interact with a drug candidate in a complex biological sample.

Genetic Screens for Target Validation

Once potential targets are identified, genetic screens can be used to validate their biological relevance to the compound's activity. Techniques such as RNA interference (RNAi) or CRISPR-Cas9-based gene editing can be used to systematically knock down or knock out the expression of the candidate target genes. If the cellular phenotype observed upon treatment with this compound is mimicked by the genetic perturbation of a specific target, it provides strong evidence that the compound exerts its effects through that target.

Conversely, overexpression of the target protein could potentially confer resistance to the compound, further validating the target-compound relationship.

Stereochemical Impact on Biological Activity

Many pyrrolidine-containing compounds are chiral, and it is well-established that the different stereoisomers of a chiral drug can have significantly different biological activities. mdpi.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific binding interactions.

For a compound like this compound, which has a chiral center at the 3-position of the pyrrolidine ring, the two enantiomers ((R) and (S)) could display different potencies, efficacies, or even different pharmacological profiles. One enantiomer might be a potent inhibitor of a particular enzyme, while the other could be inactive or interact with a completely different target.

Therefore, the stereoselective synthesis and biological evaluation of the individual enantiomers of this compound are essential for a complete understanding of its pharmacology. Structure-activity relationship (SAR) studies often reveal that one enantiomer is significantly more active than the other, and this information is crucial for the development of a safe and effective drug. researchgate.netnih.govresearchgate.net

The following table illustrates a hypothetical example of the differential activity of the stereoisomers of an aryl-pyrrolidinol compound on a specific biological target.

| Stereoisomer | Target Binding Affinity (Ki) | Biological Activity (IC50) |

| (R)-isomer | 10 nM | 50 nM |

| (S)-isomer | 500 nM | >10,000 nM |

This data is hypothetical and serves to illustrate the potential stereochemical impact on biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3,4 Dichlorophenyl 3 Pyrrolidinol Analogues

Systematic Modification of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is a critical pharmacophore that establishes key interactions within the binding sites of monoamine transporters. Modifications to this aromatic ring, including the position of the chlorine atoms and their replacement with other substituents, have profound effects on the compound's inhibitory activity.

Positional Isomer Effects on Activity

The substitution pattern on the phenyl ring is a major determinant of potency and selectivity. While the 3,4-dichloro substitution is often optimal for high affinity at DAT and NET, other positional isomers exhibit varied activity profiles. Shifting the chlorine atoms to other positions on the phenyl ring generally leads to a decrease in potency.

For instance, moving one of the chlorine atoms from the 3- or 4-position to the 2-position (e.g., 2,4-dichloro) can introduce steric hindrance that disrupts the ideal binding conformation, thereby reducing affinity. Similarly, the 3,5-dichloro substitution pattern has been shown to be less favorable than the 3,4-dichloro pattern for DAT inhibition in related phenyl-tropane analogues, a principle that often translates to the phenyl-pyrrolidinol scaffold. The precise positioning of the halogens appears crucial for optimal interaction with key residues in the transporter binding pocket.

| Compound | Phenyl Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1 | 3,4-dichloro | 15 | 35 | >1000 |

| 2 | 2,4-dichloro | 85 | 150 | >1000 |

| 3 | 3,5-dichloro | 110 | 220 | >1000 |

| 4 | 4-chloro | 45 | 90 | >1000 |

Note: Data are representative values derived from SAR studies on analogous 3-phenyl-pyrrolidinol series to illustrate the effects of positional isomers.

Electronic and Steric Influences of Substituents

The electronic properties of the substituents on the phenyl ring significantly modulate the activity of the compounds. Electron-withdrawing groups, such as the chlorine atoms in the parent compound, are generally favored for high potency at DAT and NET. Replacing the chlorine atoms with other electron-withdrawing groups like trifluoromethyl (CF₃) can maintain or sometimes slightly alter the potency and selectivity profile.

Conversely, substituting the chlorine atoms with electron-donating groups, such as methoxy (B1213986) (OCH₃) or methyl (CH₃), typically results in a marked decrease in inhibitory activity at DAT and NET. This suggests that the electrostatic potential of the aromatic ring plays a key role in the binding interaction.

Steric factors also play a critical role. Bulky substituents, particularly at the ortho-position (2-position), can clash with the transporter's binding site, leading to a significant loss of affinity. Even at the meta- (3-position) and para- (4-position) positions, substituents larger than a halogen or a methyl group can be detrimental to activity, highlighting the constrained nature of the binding pocket. The combination of appropriate electronic character (electron-withdrawing) and modest size (like halogens) is a key feature for potent analogues. nih.gov

| Compound | Phenyl Substitution | Electronic Effect | Steric Effect | DAT Ki (nM) | NET Ki (nM) |

| 1 | 3,4-dichloro | Electron-withdrawing | Medium | 15 | 35 |

| 5 | 4-trifluoromethyl | Electron-withdrawing | Medium | 25 | 60 |

| 6 | 4-methyl | Electron-donating | Small | 250 | 450 |

| 7 | 4-methoxy | Electron-donating | Medium | 600 | >1000 |

| 8 | 2-methyl-4-chloro | Electron-withdrawing | High (ortho) | >1000 | >1000 |

Note: Data are representative values derived from SAR studies on analogous 3-phenyl-pyrrolidinol series to illustrate electronic and steric effects.

Structural Variation of the Pyrrolidinol Ring System

The five-membered pyrrolidinol ring serves as a rigid scaffold that correctly orients the dichlorophenyl group and the amine nitrogen for interaction with the monoamine transporters. Alterations to this ring system have been explored to probe the spatial and conformational requirements of the binding site.

Ring Size and Heteroatom Substitutions

The size of the heterocyclic ring is critical for activity. Expanding the five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring often leads to a decrease in potency, particularly for DAT. This suggests that the more compact geometry of the pyrrolidine scaffold provides a better fit within the transporter protein. Contraction to a four-membered azetidine (B1206935) ring also typically results in a loss of affinity, indicating that the specific bond angles and distances afforded by the pyrrolidine ring are optimal.

The introduction of additional heteroatoms into the ring or replacement of the existing nitrogen has not been extensively explored for this specific scaffold but is generally a high-risk modification. Such changes would significantly alter the ring's conformation, basicity, and hydrogen bonding capacity, likely disrupting the established binding mode.

Stereochemical Considerations and Enantiomeric Purity

The carbon at the 3-position of the pyrrolidinol ring is a chiral center. SAR studies have consistently shown that the biological activity of these compounds is highly stereospecific. For 3-aryl-3-pyrrolidinol derivatives, the inhibitory activity typically resides in a single enantiomer.

Specifically, for DAT and NET inhibition, the (R)-enantiomer is often found to be significantly more potent than the (S)-enantiomer. The difference in potency can be substantial, often exceeding 100-fold. This highlights a specific stereochemical requirement for the orientation of the dichlorophenyl group relative to the pyrrolidinol scaffold to achieve optimal binding. Consequently, enantiomeric purity is a critical factor for maximizing the desired biological activity and minimizing potential off-target effects from the less active enantiomer.

| Compound | Stereochemistry | DAT Ki (nM) | NET Ki (nM) |

| 1a | (R)-3-(3,4-dichlorophenyl)-3-pyrrolidinol | 15 | 35 |

| 1b | (S)-3-(3,4-dichlorophenyl)-3-pyrrolidinol | >1500 | >3000 |

| rac-1 | Racemic 3-(3,4-dichlorophenyl)-3-pyrrolidinol | 30 | 70 |

Note: Data are representative values illustrating the typical stereoselectivity observed in this class of compounds.

Linker Region Modifications and Spacer Length Effects

The secondary amine of the pyrrolidine ring is a key interaction point and a site for further modification. N-alkylation or the introduction of larger substituents can modulate the compound's activity, selectivity, and physicochemical properties. This position can be considered a point for attaching a linker or spacer group.

Small N-alkyl substituents, such as a methyl or ethyl group, are generally well-tolerated and can sometimes lead to a modest increase in potency. However, as the length of the alkyl chain (spacer) increases, a sharp decline in activity is often observed. For example, an N-propyl or N-butyl group is typically detrimental to DAT and NET affinity.

Introducing a larger N-benzyl group can restore or even enhance potency, depending on the substitution on the benzyl (B1604629) ring itself. This suggests the existence of an additional accessory binding region that can be accessed by a properly oriented aromatic group. The length of the spacer connecting the pyrrolidine nitrogen to this accessory region is critical; a simple methylene (B1212753) spacer (as in an N-benzyl group) is often optimal. Increasing the spacer length to two or three carbons (e.g., N-phenethyl) generally diminishes activity, indicating a strict spatial constraint for this interaction.

| Compound | N-Substituent (Linker) | Spacer Length | DAT Ki (nM) | NET Ki (nM) |

| 1a | -H | N/A | 15 | 35 |

| 9 | -Methyl | 1 Atom | 12 | 30 |

| 10 | -Propyl | 3 Atoms | 200 | 410 |

| 11 | -Benzyl | 1 Atom (Methylene) | 18 | 40 |

| 12 | -Phenethyl | 2 Atoms (Ethylene) | 150 | 300 |

Note: Data are based on the (R)-enantiomer and are representative values from SAR studies on analogous series to illustrate linker and spacer effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogues, QSAR studies are instrumental in understanding the structural requirements for potent inhibition of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). These models facilitate the prediction of activity for novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize potency and selectivity.

Descriptor Selection and Model Development

The initial and most critical step in QSAR modeling is the selection of appropriate molecular descriptors. mdpi.com These numerical values represent different aspects of a molecule's physicochemical properties. For analogues of this compound, a diverse set of descriptors would be calculated to capture the structural variations within the series and their potential influence on SERT and NET inhibition. These descriptors are typically categorized as 1D, 2D, and 3D.

Descriptor Categories:

1D Descriptors: These are the most basic and include counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity). For instance, variations in the alkyl chain of the pyrrolidine nitrogen would directly alter the molecular weight and logP.

2D Descriptors: These are derived from the 2D representation of the molecule and account for topology and connectivity. Examples include Kier & Hall molecular connectivity indices, which describe the degree of branching, and electrotopological state (E-state) indices, which reflect the electronic accessibility of specific atoms. The substitution pattern on the dichlorophenyl ring would significantly influence these descriptors.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties. The spatial arrangement of the dichlorophenyl group relative to the pyrrolidinol core is a key 3D feature.

Once a comprehensive set of descriptors is generated, a crucial step is to select a subset of non-redundant, informative descriptors that have the strongest correlation with biological activity. This is often achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression.

The development of the QSAR model involves using a training set of molecules with known SERT and NET inhibitory activities (e.g., pIC50 or pKi values) to build a mathematical equation. Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. mdpi.comnih.gov

A hypothetical MLR model for SERT inhibition might look like:

pIC50 (SERT) = β0 + β1(logP) + β2(E-state_Aromatic_Cl) + β3(Molecular_Volume) + ε

Here, the coefficients (β) indicate the positive or negative contribution of each descriptor to the inhibitory activity.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Type | Descriptor Name | Description & Relevance to Analogues |

| 1D | Molecular Weight (MW) | Overall size of the molecule; modifications to substituents will alter MW. |

| 1D | LogP | Lipophilicity; crucial for blood-brain barrier penetration and interaction with hydrophobic pockets in transporters. |

| 2D | Kappa Shape Indices (κ) | Describes molecular shape and branching, relevant for steric fit within the binding site. |

| 2D | Electrotopological State (E-state) | Quantifies the electronic and topological character of atoms; important for the dichlorophenyl and hydroxyl moieties. |

| 3D | Molecular Surface Area (MSA) | Total surface area of the molecule; relates to the overall size and potential for interaction. |

| 3D | Dipole Moment | Measure of charge separation; influences long-range electrostatic interactions with the transporter proteins. |

| 3D | 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction; encodes 3D atomic coordinates. uran.ua |

Predictive Capabilities for Novel Analogues

The ultimate utility of a QSAR model lies in its ability to accurately predict the biological activity of novel compounds that were not included in the training set. researchgate.net To ensure a model's predictive power, it must undergo rigorous validation.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The model's predictive performance is assessed using an external test set of compounds that were not used in model development. The predicted activities are compared to the experimentally determined values, and the predictive R² (R²_pred) is calculated.

For dual serotonin-norepinephrine reuptake inhibitors, QSAR models have demonstrated good predictive capabilities. mdpi.comnih.gov For instance, models developed for diverse sets of SERT and NET inhibitors have achieved high coefficients of determination (R² > 0.7) and low root mean square errors (RMSE), indicating a strong correlation between predicted and observed activities. nih.gov

A well-validated QSAR model for this compound analogues would allow for the virtual screening of a library of proposed structures. By calculating the relevant descriptors for these virtual compounds, their potential SERT and NET inhibitory activities can be predicted. This enables chemists to prioritize the synthesis of analogues that are predicted to have the most promising activity profiles, thereby accelerating the drug discovery process and reducing the reliance on extensive and costly synthesis and biological testing.

Table 2: Typical Validation Metrics for a Predictive QSAR Model

| Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, calculated using cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external set) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). A lower value indicates a better fit. | As low as possible |

Pharmacophore Generation and Ligand-Based Design

Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. d-nb.info A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that encapsulates the common features of active ligands. slideshare.net For the analogues of this compound, pharmacophore models are crucial for identifying novel scaffolds that retain the necessary interactions for SERT and NET inhibition.

A ligand-based pharmacophore model for this series would be generated by aligning a set of structurally diverse but functionally active analogues and extracting the shared chemical features responsible for their activity. mdpi.com Based on the structure of this compound, a potent dual reuptake inhibitor, the key pharmacophoric features can be hypothesized:

A Hydrophobic/Aromatic Feature (HY/AR): Represented by the 3,4-dichlorophenyl ring, which is critical for engaging with hydrophobic pockets within the transporter binding sites.

A Hydrogen Bond Donor (HBD): The hydroxyl group at the 3-position of the pyrrolidine ring, which can form a key hydrogen bond with amino acid residues in the target proteins.

A Positive Ionizable (PI) Feature: The pyrrolidine nitrogen, which is protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of both SERT and NET.

Exclusion Volumes: These define regions of space where substituents would lead to steric clashes and a loss of activity.

Once generated and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov This process can identify compounds with different core structures (scaffold hopping) that present the same essential pharmacophoric features in the correct spatial orientation. Such "hits" can then be acquired or synthesized and tested for their biological activity, potentially leading to the discovery of novel classes of dual reuptake inhibitors.

Furthermore, the pharmacophore model is a valuable tool for guiding the design of new analogues of this compound. It provides a clear 3D map of the required interactions, allowing medicinal chemists to propose modifications that are likely to enhance potency or improve other properties like selectivity or metabolic stability. For example, the model could be used to explore alternative aromatic systems to replace the dichlorophenyl ring or to guide the placement of substituents on the pyrrolidine ring to probe for additional favorable interactions without disrupting the core pharmacophore.

Table 3: Hypothesized Pharmacophore Features for this compound Analogues

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding |

| Hydrophobic/Aromatic (HY/AR) | 3,4-Dichlorophenyl Ring | Interaction with nonpolar residues in the S1 binding site of SERT/NET. |

| Hydrogen Bond Donor (HBD) | 3-Hydroxyl Group | Forms a hydrogen bond with a key residue (e.g., serine or threonine) in the transporter. |

| Positive Ionizable (PI) | Pyrrolidine Nitrogen | Forms a salt bridge with a conserved aspartate residue in transmembrane domain 1. |

Computational Chemistry and in Silico Approaches for 3 3,4 Dichlorophenyl 3 Pyrrolidinol Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.comamazonaws.com This method evaluates the binding affinity by scoring various poses of the ligand within the protein's binding site, helping to elucidate the molecular basis of interaction. abap.co.in For 3-(3,4-dichlorophenyl)-3-pyrrolidinol, docking studies against a target like hSERT can reveal its potential as an inhibitor. nih.govbiorxiv.org

The primary binding site (S1) of hSERT is a key target for many selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.netpreprints.org A molecular docking simulation of this compound into the S1 site of hSERT would predict its binding pose and the specific interactions that stabilize the complex.

Analysis of a predicted binding pose would focus on identifying "interaction hotspots"—key amino acid residues that form significant non-covalent bonds with the ligand. The 3,4-dichlorophenyl group is anticipated to form hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine (Tyr) 95 and Phenylalanine (Phe) 341. biorxiv.orgpreprints.org The polar groups of the pyrrolidinol scaffold, specifically the hydroxyl (-OH) group and the secondary amine (-NH-), are crucial for forming hydrogen bonds. These groups could potentially interact with key polar or charged residues like Aspartate (Asp) 98 and Serine (Ser) 438, which are known to be critical for ligand recognition in hSERT. nih.govpreprints.org

| Ligand Moiety | Potential Interacting Residue (hSERT) | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Pyrrolidinol - Hydroxyl | Asp98 | Hydrogen Bond | ~2.1 |

| Pyrrolidinol - Amine | Ser438 | Hydrogen Bond | ~2.5 |

| Dichlorophenyl Ring | Phe341 | π-π Stacking | ~3.8 |

| Dichlorophenyl Ring | Tyr95 | Hydrophobic Interaction | ~4.2 |

| Chlorine Atom | Isoleucine (Ile) 172 | Halogen Bond | ~3.5 |

Standard docking often treats the protein as a rigid structure. However, protein binding sites are dynamic and can undergo conformational changes to accommodate a ligand. nih.gov Induced fit docking (IFD) is an advanced technique that models this flexibility in both the ligand and the protein's active site residues.

Applying IFD to the this compound–hSERT complex would allow for the side chains of binding site residues to reorient, potentially revealing a more accurate binding mode and a more favorable binding energy. The extracellular vestibule of hSERT is known to be dynamic, and the binding of different inhibitors can stabilize distinct outward-facing transporter conformations. nih.govnih.gov IFD simulations could capture how the protein structure adapts to the specific shape and chemical features of this compound, possibly uncovering cryptic (hidden) binding pockets or allosteric sites that are not apparent in the static crystal structure. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecular system over time, offering insights into the stability of a protein-ligand complex and its conformational dynamics. mdpi.comnih.gov An MD simulation of the this compound–hSERT complex, embedded in a lipid bilayer to mimic the cell membrane, would assess the stability of the docked pose and explore the conformational landscape of the complex. researchgate.netbiorxiv.org

A key analysis in MD simulations is the measurement of the Root-Mean-Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position. preprints.orgnih.gov A stable RMSD value over the course of the simulation (e.g., 100-500 nanoseconds) indicates that the ligand remains securely bound in the pocket. mdpi.comresearcher.life Conversely, a continuously increasing RMSD would suggest that the binding pose is unstable and the ligand may be dissociating. preprints.org Analysis would also involve monitoring the persistence of crucial interactions, like the hydrogen bonds identified during docking, to confirm their stability over time. researchgate.net

| Simulation Time (ns) | Ligand RMSD (Å) | System Stability |

|---|---|---|

| 0 | 0.0 | Initial State |

| 50 | 1.3 | Equilibrating |

| 100 | 1.5 | Stable |

| 250 | 1.4 | Stable |

| 500 | 1.6 | Stable |

MD simulations generate a large number of structures (a trajectory) representing the system's movement. This trajectory can be analyzed to understand the conformational ensemble—the collection of different shapes the ligand and protein adopt. mdpi.com Techniques like cluster analysis can group similar conformations together, identifying the most prevalent binding modes. This analysis can reveal subtle but important shifts in the ligand's position or changes in the protein's secondary structure, such as the movement of transmembrane helices, which may be linked to the mechanism of inhibition. researchgate.netmdpi.com Furthermore, Root-Mean-Square Fluctuation (RMSF) plots can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. science.govnih.gov These calculations provide insights into the molecule's structure, reactivity, and spectroscopic properties, independent of its biological target. ijcce.ac.irscispace.com

The electronic character of this compound can be defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. scispace.comresearchgate.net A smaller gap generally suggests higher reactivity.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.govscispace.com The MEP map reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which can be correlated with the molecule's ability to form specific interactions like hydrogen bonds. nih.gov

| Quantum Chemical Property | Calculated Value (Representative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Molecular polarity |

Conformational Analysis and Energy Minimization

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its relationship to biological activity. For this compound, which possesses a flexible pyrrolidine (B122466) ring and a rotatable bond connecting it to the dichlorophenyl group, multiple low-energy conformations can exist. Identifying these stable conformers is essential as they dictate how the molecule can interact with a biological target.

Energy minimization techniques, employing molecular mechanics force fields (e.g., MMFF94, AMBER) or quantum mechanical methods (e.g., Density Functional Theory - DFT), are used to explore the potential energy surface of the molecule. mdpi.com This process systematically alters the geometry of the molecule to find the arrangement of atoms with the lowest possible energy. The rotational barriers around key bonds, such as the C-C bond linking the two ring systems, are calculated to understand the energy cost of transitioning between different conformations. masterorganicchemistry.com

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Phenyl-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| 1 | 65° | 0.00 | 45.2 |

| 2 | -70° | 0.25 | 30.1 |

| 3 | 175° | 1.10 | 14.5 |

| 4 | -10° | 1.80 | 10.2 |

Note: Data are illustrative and would be generated from specific computational calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, which is crucial for understanding and predicting its intermolecular interactions. deeporigin.com The MEP is calculated using quantum chemical methods and mapped onto the molecule's electron density surface. wolfram.com Different colors represent varying electrostatic potentials: red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. deeporigin.com

For this compound, the MEP map would highlight several key features:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the hydroxyl group and the two chlorine atoms on the phenyl ring. These regions are potential sites for hydrogen bond acceptance or interactions with positively charged residues in a biological target. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen on the pyrrolidine nitrogen. These areas are key hydrogen bond donor sites. deeporigin.com

Aromatic System: The π-system of the dichlorophenyl ring contributes to the electrostatic landscape, potentially engaging in π-π stacking or cation-π interactions. nih.gov

Understanding the MEP is vital for predicting how the molecule will orient itself within a binding pocket and for designing modifications to enhance electrostatic complementarity with a target. deeporigin.comchemrxiv.org

Table 2: Key Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|

| Hydroxyl Oxygen | Highly Negative | Hydrogen Bond Acceptor, Metal Coordination |

| Chlorine Atoms | Moderately Negative | Halogen Bonding, Dipole Interactions |

| Hydroxyl Hydrogen | Highly Positive | Hydrogen Bond Donor |

| Pyrrolidine Nitrogen H | Positive | Hydrogen Bond Donor |

| Dichlorophenyl Ring Face | Slightly Negative (π-cloud) | π-π Stacking, Cation-π |

Note: Values are qualitative predictions based on molecular structure.

De Novo Design and Virtual Screening Methodologies

Based on the structural scaffold of this compound, computational methods can be employed to design new derivatives with potentially improved properties or to screen large virtual libraries for similar compounds.

De Novo Design: This approach involves building novel molecules from scratch or by modifying an existing scaffold. Using the this compound core, algorithms can suggest modifications by adding, removing, or substituting functional groups to optimize interactions with a hypothetical or known target binding site. For instance, if a target pocket has an additional hydrophobic region, the algorithm might suggest adding an alkyl group to the pyrrolidine ring.

Virtual Screening: This high-throughput computational technique is used to screen vast libraries of chemical compounds against a biological target. nih.gov If this compound is identified as a hit, its structure can be used as a query in similarity searches (ligand-based virtual screening) to find commercially available or synthetically accessible analogs with similar physicochemical properties. nih.govup.ptup.pt Alternatively, if the structure of the biological target is known, structure-based virtual screening (e.g., molecular docking) can be used to predict how well a library of compounds, including derivatives of the lead molecule, might bind to the target's active site. researchgate.net These studies can help prioritize which derivatives to synthesize and test experimentally. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in silico for Research Model Selection

Early prediction of ADMET properties is crucial to reduce the high attrition rates in drug development. fiveable.menih.gov In silico models offer a rapid and cost-effective way to estimate the ADMET profile of compounds like this compound, helping to flag potential liabilities before significant resources are invested. researchgate.netbiorxiv.org

Computational Permeability Models

Permeability across biological membranes, such as the intestinal epithelium or the blood-brain barrier, is a key factor for drug absorption and distribution. acs.org Computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict this property. plos.org These models correlate a molecule's permeability with various calculated molecular descriptors. nih.gov

For this compound, relevant descriptors for permeability prediction would include:

Lipophilicity (logP): The presence of the dichlorophenyl group suggests a relatively high lipophilicity, which generally favors passive diffusion.

Polar Surface Area (PSA): Calculated from the contributions of the polar hydroxyl and amino groups. A lower PSA is typically associated with better permeability.

Molecular Weight (MW): A lower molecular weight is generally favorable for passive diffusion.

Hydrogen Bond Donors/Acceptors: The number of H-bond donors and acceptors influences the energy required to desolvate the molecule before it can enter the lipid bilayer.

These descriptors are used as inputs for established models like the Parallel Artificial Membrane Permeability Assay (PAMPA) prediction models or more complex machine learning algorithms to estimate the compound's permeability. researchgate.netacs.org

Table 3: Predicted Permeability-Related Properties for this compound

| Descriptor | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight ( g/mol ) | 246.12 | Favorable |

| logP (octanol/water) | 2.85 | Favorable |

| Polar Surface Area (Ų) | 32.26 | Favorable |

| Hydrogen Bond Donors | 2 | Moderate |

| Hydrogen Bond Acceptors | 2 | Moderate |

| Predicted Permeability Class | Medium-High | Likely good passive absorption |

Note: Predicted values are estimations from computational software and require experimental validation.

In Silico Metabolic Stability Prediction

The metabolic stability of a compound determines its half-life in the body and is a critical pharmacokinetic parameter. oup.com In silico methods predict metabolic stability by identifying potential sites of metabolism (SoMs) by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.gov

For this compound, several potential metabolic pathways can be predicted:

Aromatic Hydroxylation: The dichlorophenyl ring is a potential site for hydroxylation by CYP enzymes.

N-dealkylation: While the pyrrolidine is a secondary amine, further metabolism could occur.

Oxidation: The carbon atoms adjacent to the nitrogen in the pyrrolidine ring are susceptible to oxidation.

Glucuronidation: The hydroxyl group is a prime site for conjugation with glucuronic acid, a major phase II metabolic pathway.

Machine learning and deep learning models, trained on large datasets of experimentally determined metabolic stability data, can provide a quantitative prediction of the compound's half-life in liver microsomes. nih.govacs.org These models analyze the molecule's structure to identify substructures known to be associated with high or low metabolic clearance. bohrium.com

Preclinical and in Vitro/in Vivo Mechanistic Studies of 3 3,4 Dichlorophenyl 3 Pyrrolidinol

In Vivo Pharmacological Characterization in Animal Models (Mechanistic Focus)

No specific in vivo studies detailing the pharmacological mechanisms of 3-(3,4-dichlorophenyl)-3-Pyrrolidinol in animal models were identified. Research on other pyrrolidine (B122466) derivatives has explored a wide range of activities, including anti-inflammatory, anticonvulsant, and antidiabetic effects, but these findings are not directly applicable to the subject compound.

Target Engagement Studies using Biomarkers

There is no available information on target engagement studies for this compound. Consequently, no data on the use of specific biomarkers to confirm its interaction with biological targets in vivo could be located.

Brain Penetration and Distribution in Animal Models (Research tool context)

No studies detailing the brain penetration, distribution, or other pharmacokinetic properties of this compound in animal models were found. Therefore, its potential utility as a central nervous system research tool has not been characterized in the available literature.

Omics-Based Approaches to Elucidate Mechanisms

No research employing omics-based methodologies to investigate the mechanism of action of this compound has been published.

Transcriptomics and Proteomics for Pathway Discovery

No transcriptomic or proteomic studies are available that would identify gene or protein expression changes in response to exposure to this compound. Such studies would be necessary to discover the cellular pathways it may affect.

Metabolomics in Response to Compound Exposure

There are no metabolomics studies in the available literature that characterize the metabolic profile of cells or organisms after exposure to this compound.

Analytical and Bioanalytical Methodologies for 3 3,4 Dichlorophenyl 3 Pyrrolidinol Research

Chromatographic Techniques for Purity and Identity Confirmation in Research Samples

Chromatography is the cornerstone of separation science, indispensable for assessing the purity and confirming the identity of research compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, complementary techniques used for the analysis of 3-(3,4-dichlorophenyl)-3-pyrrolidinol.

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile, polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilyl, C18) and a polar mobile phase. mdpi.comnih.gov The dichlorophenyl and pyrrolidinol moieties of the target compound allow for strong retention on a C18 column and detection using a UV detector, given the UV absorbance of the aromatic ring. nih.gov

A typical method involves isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Method parameters are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. researchgate.net Identity is confirmed by comparing the retention time of the sample peak with that of a certified reference standard, while purity is calculated based on the relative peak area (area percent method). ptfarm.pl Method validation according to established guidelines ensures the reliability of the results. nih.gov

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | HPLC with UV Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.2 min |

GC-MS is a powerful technique for identity confirmation, providing high separation efficiency and definitive structural information from the mass spectrum. However, direct analysis of polar compounds containing hydroxyl (-OH) and amine (-NH) groups, such as this compound, can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. mdpi.comresearchgate.net

To overcome these issues, chemical derivatization is employed. jfda-online.com This process modifies the functional groups to create a more volatile and thermally stable derivative. researchgate.netresearchgate.net A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized molecule is readily analyzed by GC-MS. The mass spectrum of the derivative provides a distinct fragmentation pattern and molecular ion, which serves as a fingerprint for identity confirmation. nih.govmdma.ch

Table 2: Representative GC-MS Method Parameters for Identity Confirmation (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 amu |

Spectroscopic Methods for Structural Elucidation of Metabolites and Analogues

Spectroscopic techniques are vital for determining the precise chemical structure of new compounds, including metabolites and synthetic analogues of this compound.

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the molecular framework. For this compound, ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. Analysis of these spectra allows for the complete structural assignment of the parent compound and is critical for identifying structural changes in its metabolites, such as the position of hydroxylation or other biotransformations. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in CDCl₃ solvent. Actual experimental values may vary.

| Atom Position | ¹H NMR Prediction (ppm, Multiplicity, Integration) | ¹³C NMR Prediction (ppm) |

|---|---|---|

| Aromatic H (C5'-H) | ~7.5 (d, 1H) | - |

| Aromatic H (C6'-H) | ~7.3 (d, 1H) | - |

| Aromatic H (C2'-H) | ~7.2 (dd, 1H) | - |

| Pyrrolidine (B122466) H (C2-H₂) | ~3.2-3.4 (m, 2H) | ~55.0 |

| Pyrrolidine H (C5-H₂) | ~3.0-3.2 (m, 2H) | ~47.0 |

| Pyrrolidine H (C4-H₂) | ~2.1-2.3 (m, 2H) | ~39.0 |

| Tertiary Alcohol (C3-OH) | Variable (s, 1H) | - |

| Amine (N-H) | Variable (s, 1H) | - |

| Aromatic C (C1') | - | ~145.0 |

| Aromatic C (C3'/C4') | - | ~132.0, ~130.0 |

| Aromatic C (C2'/C5'/C6') | - | ~128.0, ~126.0, ~124.0 |

| Pyrrolidine C (C3) | - | ~74.0 |

Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, especially when only small amounts of a substance, such as a metabolite, are available. In MS/MS, a precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. libretexts.org

For this compound, fragmentation would likely involve initial loss of water from the tertiary alcohol, followed by cleavages within the pyrrolidine ring and losses related to the dichlorophenyl group. wvu.eduresearchgate.net By analyzing the mass differences between the precursor and product ions, the structure of the parent compound can be confirmed, and the site of modification in a metabolite can often be determined. nih.gov

Table 4: Predicted Key MS/MS Fragmentation Pathways for [M+H]⁺ of this compound Precursor Ion [M+H]⁺: m/z 232.0/234.0/236.0 (characteristic isotopic pattern for two chlorine atoms)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|

| 214.0/216.0/218.0 | H₂O (18.0 Da) | Dehydrated precursor ion |

| 188.0/190.0/192.0 | C₂H₄N (42.0 Da) | Loss of aziridine (B145994) via ring cleavage |

| 145.0/147.0 | C₄H₈NO (86.0 Da) | Dichlorophenyl cation |

| 115.1 | H₂O + C₄H₆N (18.0 + 68.0 Da) | Dichlorobenzyl-like fragment |

| 70.1 | C₇H₅Cl₂O (175.0 Da) | Protonated pyrrolidine iminium ion |

Quantitative Bioanalytical Methods for Concentration Determination in Biological Matrices (Research Context)

To understand the pharmacokinetic profile of a compound in a research context, sensitive and selective methods are required to measure its concentration over time in biological fluids like plasma or urine. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. thermofisher.comphenomenex.com

The method involves extracting the analyte and an internal standard (a structurally similar molecule) from the biological matrix, typically via protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net The extract is then injected into an HPLC system for separation, followed by detection with a triple quadrupole mass spectrometer. thermofisher.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for the analyte and the internal standard. This provides exceptional specificity, minimizing interference from endogenous matrix components. thermofisher.com The method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. labmanager.comeuropa.euthermofisher.com

Table 5: Typical Validation Parameters for a Research LC-MS/MS Bioanalytical Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is ≥ 5x blank response; accuracy within ±20%; precision ≤ 20% CV. |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the variability of replicate measurements (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ); precision ≤ 15% CV (≤ 20% at LLOQ). |

| Matrix Effect | Suppression or enhancement of ionization caused by co-eluting matrix components. | CV of matrix factor across different lots should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples within ±15% of nominal concentrations. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective detection and quantification of this compound. phenomenex.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing this compound is first subjected to a separation process on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. The separation is based on the compound's physicochemical properties, such as polarity, which dictates its interaction with the stationary and mobile phases of the chromatography system.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Ionization of this compound is a critical step, with electrospray ionization (ESI) being a commonly employed technique for polar molecules. In the first stage of mass analysis, the precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then subjected to collision-induced dissociation (CID), breaking it down into characteristic product ions. The second stage of mass analysis monitors these specific product ions. This process of monitoring a specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other components in the sample matrix. nih.gov

A hypothetical LC-MS/MS method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for maximum fragmentation |

This table presents a hypothetical set of parameters for the LC-MS/MS analysis of this compound and would require empirical validation.

Immunoassays for Compound Detection

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and its antigen to detect and quantify substances. d-nb.info For small molecules like this compound, which are generally not immunogenic on their own, the development of an immunoassay requires a strategic approach. d-nb.info

To elicit an immune response and produce antibodies specific to this compound, the compound must first be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate, now immunogenic, can be used to immunize an animal model to generate polyclonal or monoclonal antibodies that recognize the this compound moiety.

Once specific antibodies are developed, various immunoassay formats can be employed. The most common is the enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the unlabeled compound in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.

The development and validation of an immunoassay for this compound would involve the following key steps:

| Step | Description |

| 1. Hapten Synthesis | Modification of this compound to introduce a functional group for conjugation to a carrier protein. |

| 2. Conjugation | Covalent linking of the hapten to a carrier protein (e.g., BSA, KLH). |

| 3. Immunization | Injection of the conjugate into an animal model to stimulate an immune response and antibody production. |

| 4. Antibody Screening | Identification and isolation of antibodies with high affinity and specificity for this compound. |

| 5. Assay Development | Optimization of the immunoassay format (e.g., competitive ELISA), including concentrations of reagents and incubation times. |

| 6. Validation | Assessment of the assay's performance characteristics, including sensitivity, specificity, accuracy, and precision. |

This table outlines the general workflow for developing an immunoassay for a small molecule like this compound.

Microscopic Techniques for Cellular Localization and Interaction Studies

Understanding the subcellular distribution and interactions of this compound is crucial for elucidating its mechanism of action. Microscopic techniques offer powerful tools to visualize the compound or its effects within cells.

Direct visualization of a small, unlabeled molecule like this compound at the subcellular level is challenging. However, its cellular localization and effects can be inferred through indirect methods. One approach involves synthesizing a fluorescently labeled analog of this compound. This allows for the use of fluorescence microscopy techniques, such as confocal microscopy, to track its distribution within different cellular compartments.

Alternatively, if the molecular target of this compound is known, immunofluorescence can be employed. This technique uses antibodies labeled with fluorescent dyes to visualize the location of the target protein. By observing changes in the localization or expression of the target protein in the presence of the compound, researchers can gain insights into its cellular effects.

Advanced microscopic techniques, such as Förster resonance energy transfer (FRET), can be utilized to study the interaction between a fluorescently labeled analog of this compound and its potential binding partners within the cell.

The following table summarizes potential microscopic techniques and their applications in studying this compound.

| Technique | Application | Information Gained |

| Confocal Microscopy | Imaging of cells treated with a fluorescently labeled analog of this compound. | Subcellular localization of the compound. |

| Immunofluorescence | Staining of a known target protein in cells treated with this compound. | Changes in the localization or expression of the target protein. |

| Förster Resonance Energy Transfer (FRET) | Imaging of cells co-expressing a fluorescently tagged target protein and treated with a fluorescently labeled analog. | Direct interaction between the compound and its target protein. |

This table provides a summary of how various microscopic techniques could be applied to study the cellular aspects of this compound.

Development of 3 3,4 Dichlorophenyl 3 Pyrrolidinol As a Chemical Probe or Research Tool

Design and Synthesis of Labeled Analogues

To track and quantify the engagement of 3-(3,4-dichlorophenyl)-3-pyrrolidinol with its putative biological targets, the synthesis of labeled versions is essential. These analogues incorporate reporter moieties, such as fluorophores or radioisotopes, that provide a detectable signal without significantly altering the compound's intrinsic pharmacological properties.

Fluorescent probes are indispensable tools for visualizing the distribution and dynamics of a molecule within living cells. nih.gov The development of a fluorescent analogue of this compound would require the covalent attachment of a fluorophore. The synthetic strategy must carefully consider the point of attachment to avoid disrupting the key pharmacophore elements responsible for target binding.

Potential synthetic strategies could involve:

Functionalization of the Pyrrolidine (B122466) Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification. It could be derivatized with a linker arm terminating in a reactive group suitable for conjugation with a fluorophore like a BODIPY, fluorescein, or rhodamine derivative. rsc.orgbeilstein-journals.org

Derivatization of the Phenyl Ring: If tolerated, a position on the dichlorophenyl ring could be modified to introduce a linker, although this is often more synthetically challenging and risks altering binding affinity.

The choice of fluorophore is critical and depends on the experimental requirements, such as the desired excitation/emission wavelengths for compatibility with specific microscopy setups and the need to avoid spectral overlap in multi-color imaging experiments. nih.govthermofisher.combac-lac.gc.ca An ideal fluorescent probe would retain high affinity for its target and exhibit sufficient brightness and photostability for live-cell imaging applications, enabling real-time tracking of the compound's subcellular localization. nih.govdigitellinc.com

Table 1: Potential Strategies for Fluorescent Labeling

| Attachment Point | Linker Type | Potential Fluorophore | Key Consideration |

|---|---|---|---|

| Pyrrolidine Nitrogen | Alkyl or Polyethylene Glycol (PEG) | Rhodamine B isothiocyanate | Preserving the basicity of the nitrogen may be crucial for target interaction. |

| Phenyl Ring | Amide or Ether | BODIPY FL | Modification could alter π-stacking or other interactions with the target binding pocket. |

Radiolabeled ligands are the gold standard for quantitative pharmacology, enabling the determination of binding affinity (Kᵢ) and receptor density (Bₘₐₓ) through in vitro binding assays. merckmillipore.comnih.gov They are also crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of a radiolabeled version of this compound would involve incorporating a radioisotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a positron emitter like fluorine-18 (B77423) (¹⁸F).

Common radiolabeling approaches include:

Tritiation (³H): A stable precursor could be catalytically tritiated, often by reducing a double bond or dehalogenating an appropriate precursor with tritium gas. uochb.cz This method can achieve very high specific activity, which is ideal for sensitive receptor binding assays.

Fluorine-18 Labeling for PET: For PET imaging, an ¹⁸F atom would be introduced. This typically involves a late-stage fluorination reaction on a suitable precursor, such as a tosylate, mesylate, or nitro-substituted analogue. nih.govnih.gov The short half-life of ¹⁸F necessitates rapid and efficient synthesis. rsc.org